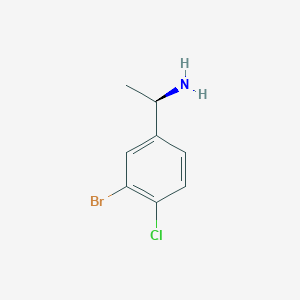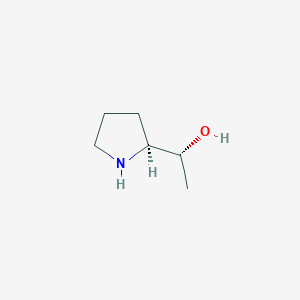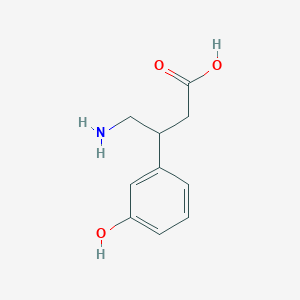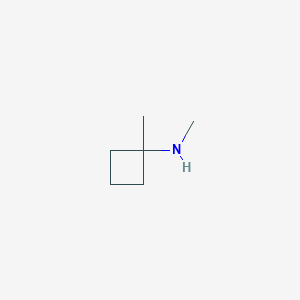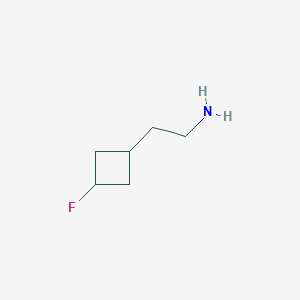
2-(3-Fluorocyclobutyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorocyclobutyl)ethanamine is an organic compound that features a fluorine atom attached to a cyclobutyl ring, which is further connected to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclobutylamine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of 2-(3-Fluorocyclobutyl)ethanamine may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Fluorocyclobutyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorocyclobutyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorocyclobutyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
- 2-(3,3-Difluorocyclobutyl)ethanamine
- 2-(2-Fluorophenoxy)ethanamine
- 2-(Isopropylsulfonyl)ethanamine
Comparison: Compared to its similar compounds, 2-(3-Fluorocyclobutyl)ethanamine is unique due to the specific positioning of the fluorine atom on the cyclobutyl ring. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C6H12FN |
|---|---|
Molekulargewicht |
117.16 g/mol |
IUPAC-Name |
2-(3-fluorocyclobutyl)ethanamine |
InChI |
InChI=1S/C6H12FN/c7-6-3-5(4-6)1-2-8/h5-6H,1-4,8H2 |
InChI-Schlüssel |
IKXNFKSMECKOEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1F)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


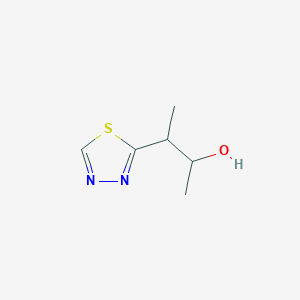
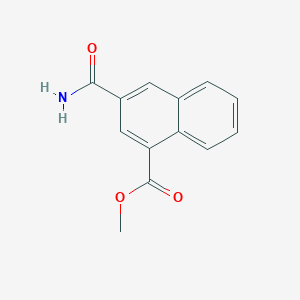
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)
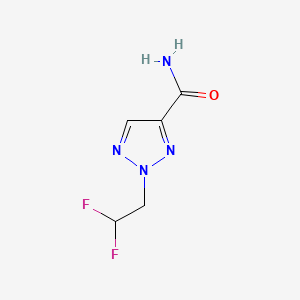



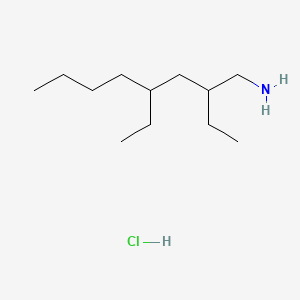
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

